Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate
Description
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate (CAS: 1956356-17-4) is a substituted phenoxy acetate ester with the molecular formula C₁₁H₉BrClNO₃ and a molecular weight of 318.55 g/mol . Its structure features a benzene ring substituted at the 2-, 4-, and 6-positions with chlorine, bromine, and cyano groups, respectively, linked to an ethyl acetate moiety via an ether bond. Key physical properties include a boiling point of 379.3°C, density of 1.6 g/cm³, and flash point of 183.2°C . The compound is classified as harmful (Xn) but lacks detailed safety or application data in publicly available literature .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-4H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHFGSEJXOYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chloro-6-cyanophenol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-(4-bromo-2-chloro-6-cyanophenoxy)acetic acid.
Reduction: Formation of 2-(4-bromo-2-chloro-6-aminophenoxy)acetate.
Scientific Research Applications
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups involved in the interaction. The bromo, chloro, and cyano groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
- Structure : Substituted benzofuran core with bromine at position 5 and ethyl-sulfinyl at position 3, attached to ethyl acetate .
- Molecular Formula : C₁₄H₁₅BrO₄S.
- Synthesis : Prepared via oxidation of a thioether precursor with 3-chloroperoxybenzoic acid (mCPBA) .
- Crystallography: Stabilized by π-π interactions (centroid distance: 3.814 Å) and non-classical C-H⋯O hydrogen bonds. Ethyl groups exhibit positional disorder .
- Applications: Potential utility in materials science due to its stable crystal packing, though biological activity remains unstudied.
Comparison :
- The benzofuran derivative lacks the cyano and chloro substituents of the target compound, reducing electronic withdrawal effects.
Ethyl [2-Amino-6-Bromo-4-(1-Cyano-2-Ethoxy-2-Oxoethyl)]-4H-Chromene-3-Carboxylate
- Structure: Chromene ring substituted with bromine, amino, and cyano groups, coupled with ethyl acetate .
- Molecular Formula: Not explicitly stated, but likely higher molecular weight due to the chromene scaffold.
- Applications : Chromene derivatives are often explored for anticancer and antimicrobial activities, suggesting possible pharmacological relevance .
Comparison :
- The chromene core confers rigidity and π-conjugation, differing from the planar benzene ring in the target compound.
- The amino group may increase reactivity in nucleophilic reactions, unlike the electron-withdrawing substituents in the target compound.
Ethyl {2-Bromo-6-Chloro-4-[(E)-{2-[Hydroxy(Diphenyl)Acetyl]Hydrazinylidene}Methyl]Phenoxy}Acetate
Comparison :
- The hydrazinylidene group introduces hydrogen-bonding capacity, which may enhance crystallinity compared to the target compound.
- Increased steric bulk from diphenyl groups could reduce membrane permeability in biological systems.
Tabulated Comparison of Key Features
Biological Activity
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is a compound of significant interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHBrClNO and a molecular weight of approximately 318.55 g/mol. The compound features a cyanophenoxy group attached to an ethyl acetate moiety, with bromine and chlorine substituents enhancing its reactivity and potential biological activity .
Biological Activity Overview
The biological activity of this compound has not been extensively documented; however, its structural features suggest several potential applications in pharmacology. Compounds with similar structures have been studied for their antibacterial , antifungal , and anti-inflammatory properties. The presence of halogen atoms typically improves lipophilicity and bioavailability, which may enhance the biological activity of this compound .
Antibacterial Activity
Research indicates that compounds with similar halogenated structures can exhibit significant antibacterial properties. For instance, studies have shown that halogenated derivatives can enhance the efficacy of existing antibiotics by improving their ability to penetrate bacterial membranes .
Antifungal Properties
Similar compounds have also demonstrated antifungal activity, making them candidates for treatment against various fungal infections. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential fungal enzymes .
Anti-inflammatory Effects
There is evidence suggesting that certain derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the Cyanophenoxy Group : This step may include the reaction of a suitable cyanophenol with an appropriate brominated or chlorinated aromatic compound.
- Esterification : The resulting compound is then reacted with ethyl bromoacetate to form the desired ester.
The specific synthetic route can vary based on available reagents and desired yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
